3-Bromo-5-fluoro-2-methoxy-4-methylaniline

Catalog No.
S2709856
CAS No.
2187434-04-2
M.F
C8H9BrFNO
M. Wt
234.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-fluoro-2-methoxy-4-methylaniline

CAS Number

2187434-04-2

Product Name

3-Bromo-5-fluoro-2-methoxy-4-methylaniline

IUPAC Name

3-bromo-5-fluoro-2-methoxy-4-methylaniline

Molecular Formula

C8H9BrFNO

Molecular Weight

234.068

InChI

InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3

InChI Key

CLFWZDBGKDNKCV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1Br)OC)N)F

Solubility

not available

General Information

“3-Bromo-5-fluoro-2-methoxy-4-methylaniline” is a chemical compound with the CAS Number: 2187434-04-2 . It’s often used in scientific research, particularly in the field of chemistry .

Boronic Acids and Their Esters

Boronic acids and their esters, which are related to aniline derivatives, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to an aniline backbone. Its molecular formula is C9H10BrFNC_9H_{10}BrF_N and it has a molecular weight of approximately 233.09 g/mol. The compound's structure features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement of substituents imparts distinct chemical properties, making it valuable in various chemical and biological applications.

Research indicates that 3-Bromo-5-fluoro-2-methoxy-4-methylaniline exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting possible therapeutic applications. The presence of fluorine and methoxy groups may influence its binding affinity to enzymes or receptors, potentially modulating biochemical pathways.

The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline typically involves multi-step organic reactions:

  • Bromination: The starting material, 5-fluoro-2-methoxy-4-methylaniline, is brominated using bromine or a brominating agent in an organic solvent like dichloromethane or chloroform under controlled temperatures to ensure selectivity.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain high purity levels necessary for further applications.

Industrial production methods may employ continuous flow reactors and automated systems to optimize yield and purity.

3-Bromo-5-fluoro-2-methoxy-4-methylaniline has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Investigated for its potential biological activities and interactions with enzymes.
  • Medicine: Explored for therapeutic properties and as a building block in drug development.
  • Industry: Utilized in producing advanced materials and specialty chemicals.

The compound's interactions with biomolecules have been a focus of research. Studies indicate that its structural features allow it to engage in significant biochemical interactions that may lead to various biological effects. Understanding these interactions can provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-5-fluoro-2-methoxy-4-methylaniline:

Compound NameKey Features
5-Bromo-4-fluoro-2-methylanilineDifferent substitution pattern; lacks methoxy group.
3-Bromo-5-fluoro-4-methoxyanilineSimilar structure but different methoxy position.
5-Fluoro-2-methoxy-4-methyl-anilineLacks bromine; different reactivity profile.
2-Bromo-5-methoxy-4-methylanilineDifferent substitution pattern; lower reactivity due to bromine position.

Uniqueness

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness enhances its suitability for specialized applications in research and industry, differentiating it from similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-16

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